molecular formula C17H22ClNO B13547581 1-(4-Methylphenyl)-2-{[(4-methylphenyl)methyl]amino}ethan-1-olhydrochloride

1-(4-Methylphenyl)-2-{[(4-methylphenyl)methyl]amino}ethan-1-olhydrochloride

Cat. No.: B13547581
M. Wt: 291.8 g/mol
InChI Key: ZVJODXDYJJZCEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Methylphenyl)-2-{[(4-methylphenyl)methyl]amino}ethan-1-olhydrochloride is a chemical compound with a complex structure. It is characterized by the presence of a 4-methylphenyl group attached to an ethan-1-ol backbone, with an additional 4-methylphenylmethylamino group. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methylphenyl)-2-{[(4-methylphenyl)methyl]amino}ethan-1-olhydrochloride typically involves multiple steps. One common method includes the reaction of 4-methylbenzylamine with 4-methylbenzaldehyde to form an intermediate Schiff base. This intermediate is then reduced using a suitable reducing agent, such as sodium borohydride, to yield the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1-(4-Methylphenyl)-2-{[(4-methylphenyl)methyl]amino}ethan-1-olhydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles such as halides, amines, and alcohols.

Major Products Formed

    Oxidation: Ketones, aldehydes.

    Reduction: Alcohols, amines.

    Substitution: Substituted derivatives with different functional groups.

Mechanism of Action

The mechanism of action of 1-(4-Methylphenyl)-2-{[(4-methylphenyl)methyl]amino}ethan-1-olhydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    1-(4-Methylphenyl)ethan-1-ol: A related compound with a simpler structure, often used as a starting material in organic synthesis.

    1-(4-Methylphenyl)methylamine: Another similar compound with potential biological activities.

Uniqueness

1-(4-Methylphenyl)-2-{[(4-methylphenyl)methyl]amino}ethan-1-olhydrochloride is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.

Properties

Molecular Formula

C17H22ClNO

Molecular Weight

291.8 g/mol

IUPAC Name

1-(4-methylphenyl)-2-[(4-methylphenyl)methylamino]ethanol;hydrochloride

InChI

InChI=1S/C17H21NO.ClH/c1-13-3-7-15(8-4-13)11-18-12-17(19)16-9-5-14(2)6-10-16;/h3-10,17-19H,11-12H2,1-2H3;1H

InChI Key

ZVJODXDYJJZCEV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CNCC(C2=CC=C(C=C2)C)O.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.